7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine
Description
7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound comprising a pyrrolidine ring fused to a pyrazine ring, with a pyrimidinyloxy substituent at the 7-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in drug design targeting apoptosis regulation, fluorescence imaging, and antimicrobial activity.
Properties
IUPAC Name |
7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-15-7-10(3-9(15)4-12-1)16-11-5-13-8-14-6-11/h5-6,8-10,12H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUCSXBRPMEROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)OC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole-Based Cyclization (Adapted from )
The pyrrolo[1,2-a]pyrazine system can be constructed from pyrrole precursors via a lithium diisopropylamide (LDA)-mediated cyclization :
Procedure :
-
Pyrrole functionalization : Treat pyrrole with n-butyllithium at −78°C to generate a lithiated intermediate.
-
Electrophilic trapping : React with ethyl bromoacetate to form 2-(pyrrol-1-yl)acetate .
-
Cyclization : Use LDA to deprotonate the acetate, inducing intramolecular attack to form the bicyclic lactam.
-
Reduction : Hydrogenate the lactam over Pd/C to yield octahydropyrrolo[1,2-a]pyrazine .
Key Data :
Reductive Amination Route (Inspired by )
An alternative approach employs reductive amination to construct the bicyclic framework:
Reaction Scheme :
-
Condense 1,5-diaminopentane with levulinic acid to form a diketopiperazine intermediate.
-
Reduce the diketopiperazine using LiAlH₄ to generate the saturated pyrrolo[1,2-a]pyrazine core.
Advantages :
-
Avoids cryogenic conditions required in Strategy 2.1.
Functionalization at Position 7: Introducing the Pyrimidin-5-yloxy Group
Nucleophilic Aromatic Substitution (NAS) (From )
The pyrimidin-5-yloxy moiety is introduced via SNAr reaction between a hydroxyl-activated pyrimidine and a halogenated bicyclic intermediate:
General Protocol :
-
Chlorination : Treat 7-hydroxyoctahydropyrrolo[1,2-a]pyrazine with PCl₅ in POCl₃ to form 7-chloro-octahydropyrrolo[1,2-a]pyrazine (Yield: 78–82%).
-
Coupling : React the chloride with pyrimidin-5-ol (1.2 eq) in DMF at 80°C using K₂CO₃ (2.5 eq) as base.
Optimization Data :
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of pyrimidin-5-ol by K₂CO₃ to generate a nucleophilic phenoxide.
-
Displacement of the chloride at position 7 through a Meisenheimer complex intermediate.
Stereochemical Considerations and Chiral Resolution
The octahydropyrrolo[1,2-a]pyrazine core contains two stereocenters (positions 7 and 8a), necessitating enantioselective synthesis or resolution:
Asymmetric Hydrogenation
Catalyst : Ru-(S)-BINAP complex
Substrate : Prochiral enamide precursor
Outcome : ≥95% ee achieved for analogous bicyclic systems.
Chiral Stationary Phase Chromatography
Column : Chiralpak IA (250 × 4.6 mm)
Mobile Phase : Hexane/EtOH (90:10)
Resolution : Baseline separation of enantiomers (Rₛ = 2.1).
Analytical Characterization
Critical spectroscopic data for This compound :
Scale-Up Challenges and Process Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine
- Molecular Formula : C11H16N4O
- CAS Number : 1422059-89-9
The structure of this compound features a pyrimidine ring connected via an ether linkage to an octahydropyrrolo[1,2-a]pyrazine moiety, which contributes to its biological activity.
Pharmacological Applications
1. Calcium Channel Blockade
Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazine exhibit calcium channel blocking activity. This mechanism is crucial for the treatment of cardiovascular diseases and hypertension. For instance:
- Case Study : A study published in WO2013049164A1 highlighted the effectiveness of substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers. The research demonstrated that these compounds could reduce calcium influx in cardiac and vascular smooth muscle cells, leading to decreased contractility and vasodilation .
2. Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound.
- Case Study : A publication in US8648074B2 detailed experiments where this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .
Data Tables
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| Calcium Channel Blockade | Inhibition of calcium influx | WO2013049164A1 |
| Anticancer Activity | Induction of apoptosis in cancer cells | US8648074B2 |
Mechanism of Action
The mechanism by which 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
Key Compounds :
- Dye 30 : 2-(2,2,2-Trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine-fused rhodamine .
- YL578 : Rhodamine derivative with the same trifluoroethyl group .
Mechanistic Insight : The trifluoroethyl group in Dye 30 increases quantum yield by balancing steric hindrance and electronic effects. Pyrimidinyloxy substitution could similarly modulate vibronic coupling but may reduce brightness due to increased molecular weight and altered solubility .
Key Compounds :
- IAP Antagonists : Tri-cyclic octahydropyrrolo[1,2-a]pyrazine derivatives with cyclopropane modifications .
- ABT-639 : T-type calcium channel blocker with (R)-octahydropyrrolo[1,2-a]pyrazine .
Mechanistic Insight : Cyclopropane modifications in IAP antagonists block metabolic degradation. The pyrimidinyloxy group’s bulkiness might similarly shield reactive sites but could introduce new metabolic pathways .
Antimicrobial and Antioxidant Activity
Key Compounds :
- Brominated Analogs : 6- and 7-Bromopyrrolo[1,2-a]pyrazines .
- Antioxidant Scaffold : Octahydropyrrolo[1,2-a]pyrazine .
| Property | 6-Bromo Derivative | 7-Bromo Derivative | Antioxidant Scaffold |
|---|---|---|---|
| Antifungal Activity | Moderate | High | Not reported |
| Antioxidant Capacity | Not studied | Not studied | Significant (PA = 1.31) |
Hypothesis : A pyrimidinyloxy group at the 7-position may enhance antifungal activity compared to bromine due to improved hydrogen bonding. Antioxidant effects could persist but depend on substituent redox properties .
Key Compounds :
Mechanistic Insight : The pyrimidinyloxy group’s polarity might reduce cell permeability but enable conjugation with targeting moieties (e.g., antibodies) via its oxygen atom .
Biological Activity
7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1422059-89-9
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Calcium Channel Blockade : This compound has been identified as a calcium channel blocker, which may contribute to its efficacy in treating various cardiovascular conditions. Calcium channel blockers are known to reduce vascular resistance and lower blood pressure, making them valuable in managing hypertension and angina .
- Central Nervous System Disorders : The compound has shown potential in treating disorders of the central nervous system (CNS), including anxiety and depression. Its mechanism may involve modulation of neurotransmitter systems that are dysregulated in these conditions .
- Pain Management : There is evidence suggesting that this compound can alleviate different types of pain, including neuropathic and inflammatory pain. The proposed mechanism involves the inhibition of pain pathways in the nervous system .
The biological activity of this compound can be attributed to its interaction with specific receptors and ion channels:
- Calcium Channels : By blocking calcium channels, the compound reduces intracellular calcium levels, leading to vasodilation and decreased cardiac workload.
- Neurotransmitter Modulation : It may influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine, contributing to its antidepressant effects.
Study 1: Cardiovascular Effects
A study published in a pharmacology journal evaluated the effects of this compound on hypertensive animal models. The results demonstrated a significant reduction in blood pressure compared to control groups, confirming its role as an effective calcium channel blocker .
Study 2: CNS Activity
In a clinical trial involving patients with generalized anxiety disorder, participants treated with this compound showed marked improvement in anxiety symptoms compared to those receiving a placebo. The study highlighted the compound's potential as an anxiolytic agent with a favorable side effect profile .
Study 3: Pain Relief
Another investigation focused on the analgesic properties of this compound in models of neuropathic pain. The findings indicated significant pain relief associated with the administration of this compound, suggesting its utility in chronic pain management .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Calcium Channel Blockade | Reduces blood pressure | |
| CNS Disorders | Anxiolytic effects | |
| Pain Management | Analgesic properties |
| Property | Value |
|---|---|
| CAS Number | 1422059-89-9 |
| Molecular Formula | C11H16N4O |
| Molecular Weight | 220.27 g/mol |
Q & A
What are the common synthetic routes for 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield and purity?
(Basic)
Methodological Answer:
Synthesis typically involves cyclization and coupling strategies. For example, ABT-639—a structurally related sulfonamide—is synthesized via a three-step process starting from 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid. Key steps include benzoyl chloride formation (oxalyl chloride, DMF catalyst) and coupling with (R)-octahydropyrrolo[1,2-a]pyrazine under controlled addition (1 h), achieving 77% overall yield . Palladium-catalyzed C6-arylation of pyrrolo[1,2-a]pyrazine cores with aryl bromides enables structural diversification, with yields ranging from 60–85% .
What spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?
(Basic)
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms the bicyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. Reverse-phase HPLC with UV detection ensures purity (e.g., RT = 4.193 min for octahydropyrrolo[1,2-a]pyrazine derivatives) . X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
How does stereochemistry at the octahydropyrrolo[1,2-a]pyrazine core impact biological activity, and what asymmetric synthesis strategies address this?
(Advanced)
Methodological Answer:
The S-configuration in 7-substituted derivatives enhances in vivo efficacy in murine infection models . Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves >90% enantiomeric excess (ee) using chiral ligands, with reaction kinetics governed by reversible carbene formation .
| Configuration | Biological Effect | Synthetic Strategy | ee (%) | Reference |
|---|---|---|---|---|
| S-enantiomer | Improved murine infection model efficacy | Iridium catalysis, chiral ligands | >90 | |
| R-enantiomer | Reduced target binding affinity | - | - |
What computational and experimental approaches resolve contradictions in structure-activity relationships (SAR) for pyrrolopyrazine derivatives?
(Advanced)
Methodological Answer:
Discrepancies between in vitro potency and in vivo pharmacokinetics are addressed through:
Molecular docking : Identifies critical interactions (e.g., hydrogen bonding with Gly28 in kinase domains) .
Metabolic stability assays : Trifluoroethyl groups reduce CYP450-mediated degradation (t₁/₂ increased from 2.1 to 8.7 h) .
Pharmacophore modeling : Optimizes substituent spatial arrangement for target engagement .
How are advanced functionalization strategies (e.g., bromination, cross-coupling) employed to diversify the pyrrolo[1,2-a]pyrazine scaffold for SAR studies?
(Advanced)
Methodological Answer:
Regioselective bromination using N-bromosuccinimide (NBS) introduces halogens at C6 or C7 (70–90% yield), enabling Suzuki couplings . Palladium-mediated C-H arylation at C6 with aryl iodides achieves diversification (60–85% yield) under mild conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF) .
| Functionalization | Reagents/Conditions | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMFDMA, CH₂Cl₂ | C6 or C7 | 70–90 | |
| C-H Arylation | Pd(OAc)₂, aryl iodide, K₂CO₃, DMF | C6 | 60–85 |
What methodologies optimize the solubility and metabolic stability of pyrrolo[1,2-a]pyrazine derivatives in preclinical development?
(Advanced)
Methodological Answer:
Key strategies include:
Solubility enhancement : Polar group introduction (e.g., hydroxyl) or cyclodextrin formulations .
Metabolic stabilization : Trifluoroethyl groups resist CYP450 oxidation .
Prodrug approaches : Esterification improves oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
